
(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione
Vue d'ensemble
Description
(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione, more commonly known as FAP-ISO, is an indole-based compound that has been studied for its potential applications in the fields of medicine and biology. FAP-ISO has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties. In addition, FAP-ISO has been found to modulate a number of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and cell cycle control.
Applications De Recherche Scientifique
FAP-ISO has been studied extensively for its potential applications in the fields of medicine and biology. In particular, FAP-ISO has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties. In addition, FAP-ISO has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, FAP-ISO has been studied for its potential applications in the fields of gene therapy and drug delivery.
Mécanisme D'action
The exact mechanism of action of FAP-ISO is not yet fully understood. However, it is believed that FAP-ISO exerts its biological effects by modulating a number of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and cell cycle control. In particular, FAP-ISO has been found to interact with a number of proteins, including cyclin-dependent kinases and transcription factors, which may explain its ability to modulate gene expression and signal transduction.
Biochemical and Physiological Effects
FAP-ISO has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties. In particular, FAP-ISO has been found to inhibit the growth of a number of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, FAP-ISO has been found to possess anti-inflammatory and anti-bacterial properties, and has been found to inhibit the growth of a number of bacteria, including E. coli, Salmonella, and Staphylococcus aureus. Furthermore, FAP-ISO has been found to possess anti-viral properties, and has been found to inhibit the replication of the human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
FAP-ISO has a number of advantages for laboratory experiments. In particular, FAP-ISO is commercially available and easy to synthesize, making it an ideal compound for laboratory studies. In addition, FAP-ISO is highly soluble in aqueous solutions and has a low toxicity profile, making it safe to use in laboratory experiments. Furthermore, FAP-ISO has a wide range of biological activities, making it an ideal compound for studying the effects of a variety of compounds on a variety of biological processes.
However, there are a number of limitations to the use of FAP-ISO in laboratory experiments. In particular, the exact mechanism of action of FAP-ISO is not yet fully understood, making it difficult to accurately predict the effects of FAP-ISO on a given biological process. Furthermore, FAP-ISO has a relatively short half-life, making it difficult to study its effects over long periods of time.
Orientations Futures
Given the potential applications of FAP-ISO in the fields of medicine and biology, there are a number of potential future directions for FAP-ISO research. In particular, further research is needed to better understand the exact mechanism of action of FAP-ISO and to identify potential new targets for FAP-ISO-based therapies. In addition, further research is needed to develop more effective and selective FAP-ISO-based drugs and to identify potential new applications for FAP-ISO in the fields of medicine and biology. Furthermore, further research is needed to determine
Propriétés
IUPAC Name |
2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-12-5-3-4-11(8-12)9-13(19)10-20-16(21)14-6-1-2-7-15(14)17(20)22/h1-8,13H,9-10,19H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLDWVQVTSBBHQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)
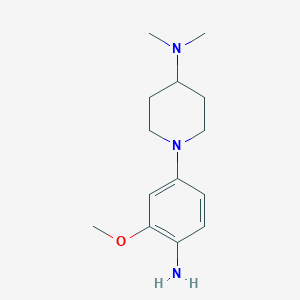
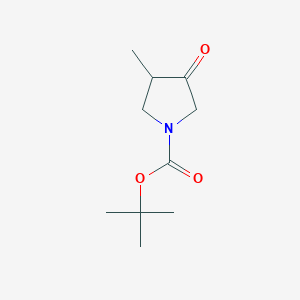
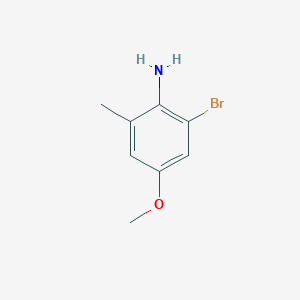

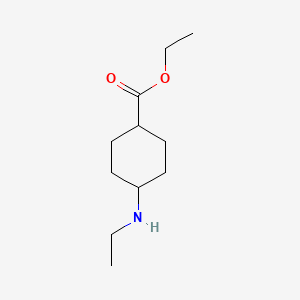

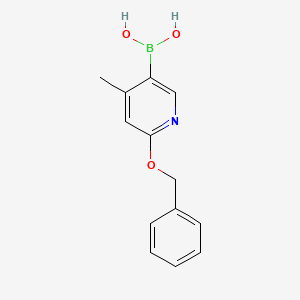

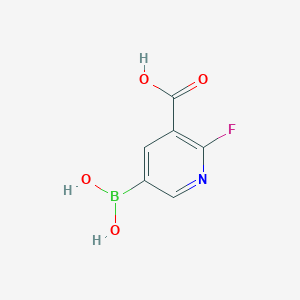
![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)

![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)

